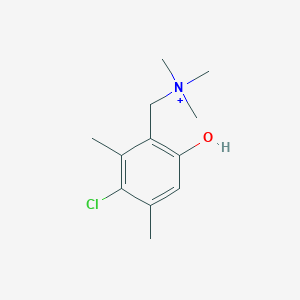
2-(Phenylmethanesulfinyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylmethanesulfinyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a phenylmethanesulfinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylmethanesulfinyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phenylmethanesulfinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents can be used for nucleophilic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-(Phenylmethanesulfinyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Phenylmethanesulfinyl)benzonitrile involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding properties. The nitrile group can undergo nucleophilic attack, leading to various chemical transformations .
Comparación Con Compuestos Similares
Benzonitrile: A simpler compound with a similar nitrile group but lacking the sulfoxide moiety.
Phenylmethanesulfonylbenzonitrile: Contains a sulfone group instead of a sulfoxide group.
Uniqueness: 2-(Phenylmethanesulfinyl)benzonitrile is unique due to the presence of both the sulfoxide and nitrile groups, which confer distinct chemical properties and reactivity compared to its analogs .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propiedades
Número CAS |
63216-01-3 |
|---|---|
Fórmula molecular |
C14H11NOS |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-benzylsulfinylbenzonitrile |
InChI |
InChI=1S/C14H11NOS/c15-10-13-8-4-5-9-14(13)17(16)11-12-6-2-1-3-7-12/h1-9H,11H2 |
Clave InChI |
PZUQZPNHTVDWKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14514008.png)
![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
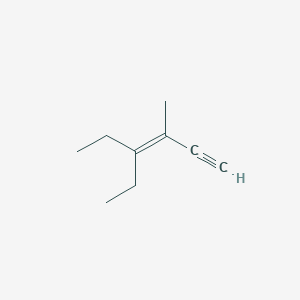

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)

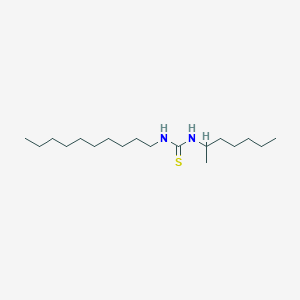
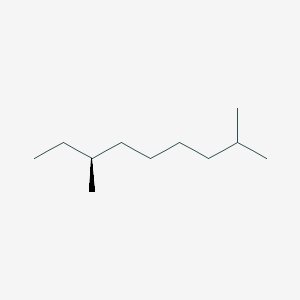
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
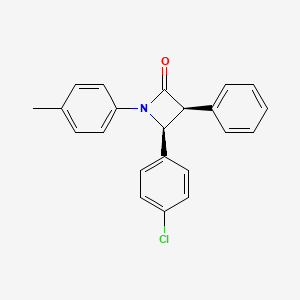
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
